molecular formula C12H15BrN2O2 B8423888 (5-Bromo-pyridin-2-yl)-(4-hydroxy-4-methyl-piperidin-1-yl)-methanone

(5-Bromo-pyridin-2-yl)-(4-hydroxy-4-methyl-piperidin-1-yl)-methanone

Cat. No.: B8423888
M. Wt: 299.16 g/mol
InChI Key: NAFVMSNBTUUQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-pyridin-2-yl)-(4-hydroxy-4-methyl-piperidin-1-yl)-methanone is a useful research compound. Its molecular formula is C12H15BrN2O2 and its molecular weight is 299.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.16 g/mol

IUPAC Name

(5-bromopyridin-2-yl)-(4-hydroxy-4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H15BrN2O2/c1-12(17)4-6-15(7-5-12)11(16)10-3-2-9(13)8-14-10/h2-3,8,17H,4-7H2,1H3

InChI Key

NAFVMSNBTUUQLB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)C2=NC=C(C=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(5-Bromo-pyridine-2-carbonyl)-piperidin-4-one (Example 37, step 1) (135 mg, 0.48 mmol) was dissolved in THF (3 ml) and the mixture was cooled to 0-5° C. 3M Methylmagnesium bromide (190 μl, 0.57 mmol, 1.2 equiv.) was added drop wise at 0-5° C. and the mixture was stirred for 2 hours at 0-5° C. The reaction mixture was extracted with saturated NH4Cl solution and two times with ethyl acetate. The organic layers were extracted with water and brine, dried over sodium sulfate and evaporated to dryness. The crude product was purified by flash chromatography with a 20 g silica gel column and eluting with heptane:ethyl acetate 100:0→0:100. The desired (5-bromo-pyridin-2-yl)-(4-hydroxy-4-methyl-piperidin-1-yl)-methanone (35 mg, 25% yield) was obtained as a colorless oil, MS: m/e=299.2/301.1 (M+H+).
Quantity
135 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
190 μL
Type
reactant
Reaction Step Two

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